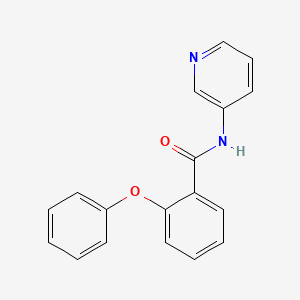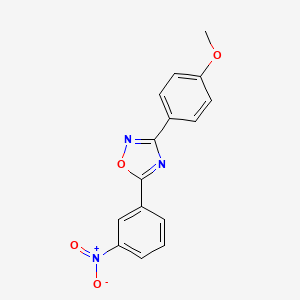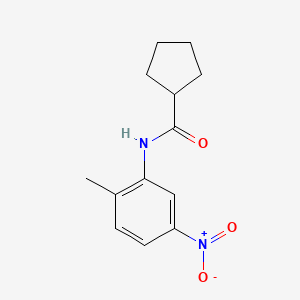
4-chloro-N-(2-furylmethyl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(2-furylmethyl)-3-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a member of the benzamide family of compounds and has been shown to possess a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-furylmethyl)-3-nitrobenzamide is not fully understood. However, it is believed to function by inhibiting specific enzymes or signaling pathways that are involved in disease processes. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in cancer cell growth and inflammation. By inhibiting HDACs, 4-chloro-N-(2-furylmethyl)-3-nitrobenzamide may be able to slow the progression of cancer and reduce inflammation.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, 4-chloro-N-(2-furylmethyl)-3-nitrobenzamide has been shown to possess a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer properties. It has also been shown to reduce the production of inflammatory cytokines, which may contribute to its anti-inflammatory properties. Additionally, it has been shown to improve cognitive function in animal models of neurological disorders, which may be related to its neuroprotective properties.
Advantages and Limitations for Lab Experiments
One advantage of using 4-chloro-N-(2-furylmethyl)-3-nitrobenzamide in lab experiments is its high purity and stability. The synthesis method has been optimized to produce a compound with high purity, which is important for reproducibility in lab experiments. Additionally, the compound is stable under a range of conditions, which makes it easier to handle and store. One limitation of using 4-chloro-N-(2-furylmethyl)-3-nitrobenzamide in lab experiments is its limited solubility in water. This may make it difficult to use in certain types of experiments or to administer to animals.
Future Directions
There are several potential future directions for research on 4-chloro-N-(2-furylmethyl)-3-nitrobenzamide. One direction is to further explore its potential therapeutic applications, particularly in the treatment of cancer, inflammatory diseases, and neurological disorders. Another direction is to investigate its mechanism of action in more detail, to better understand how it functions at a molecular level. Additionally, research could focus on developing more efficient synthesis methods for the compound, or on modifying its structure to improve its properties.
Synthesis Methods
The synthesis of 4-chloro-N-(2-furylmethyl)-3-nitrobenzamide involves several steps. The first step involves the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride to form 4-chloro-3-nitrobenzoyl chloride. This is then reacted with 2-furfurylamine to form the final product, 4-chloro-N-(2-furylmethyl)-3-nitrobenzamide. The synthesis method has been optimized to produce high yields of the compound with high purity.
Scientific Research Applications
4-chloro-N-(2-furylmethyl)-3-nitrobenzamide has been shown to possess a range of potential therapeutic applications. It has been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential anti-inflammatory properties, as it has been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, it has been studied for its potential use in the treatment of neurological disorders, as it has been shown to possess neuroprotective properties.
properties
IUPAC Name |
4-chloro-N-(furan-2-ylmethyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4/c13-10-4-3-8(6-11(10)15(17)18)12(16)14-7-9-2-1-5-19-9/h1-6H,7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUYGYKYEKBAAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(furan-2-ylmethyl)-3-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(dimethylamino)methyl]-2-(ethylthio)-3-thiophenecarbaldehyde oxime](/img/structure/B5800100.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide](/img/structure/B5800113.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5800116.png)
![5-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5800131.png)


![2,6-dimethoxy-4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5800141.png)
![1-{2-[(4,6-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B5800160.png)
![N-{[(4-bromophenyl)amino]carbonyl}benzamide](/img/structure/B5800174.png)

![4-({[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}methyl)benzoic acid](/img/structure/B5800183.png)
![N,N,N'-trimethyl-N'-{[5-(3-nitrophenyl)-2-furyl]methyl}-1,2-ethanediamine](/img/structure/B5800189.png)